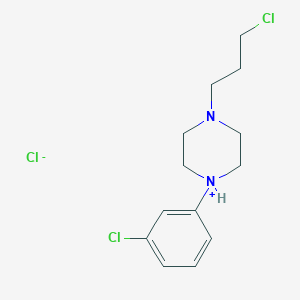

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

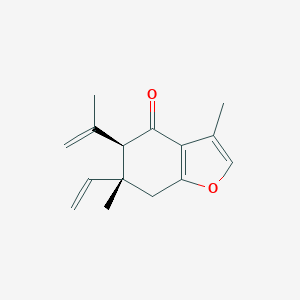

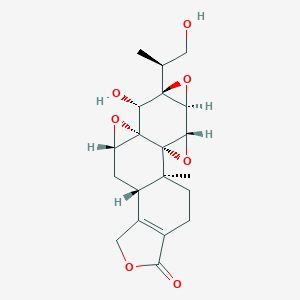

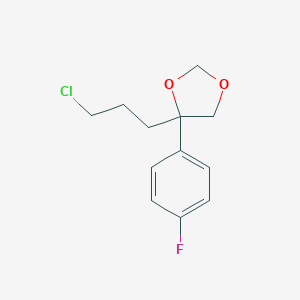

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride, also known as this compound, is a useful research compound. Its molecular formula is C13H19Cl3N2 and its molecular weight is 309.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylpiperazine Derivatives: Metabolism and Therapeutic Applications

Arylpiperazine derivatives, including those with chlorophenyl groups, are clinically applied in the treatment of depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are significant for their serotonin receptor-related effects. These compounds undergo extensive pre-systemic and systemic metabolism, leading to a variety of pharmacological actions. The review by Caccia (2007) elaborates on the disposition and metabolism of arylpiperazine derivatives, highlighting the importance of 1-aryl-piperazine formation in their pharmacological actions (Caccia, 2007).

Piperazine Derivatives in Drug Design

Piperazine is a crucial scaffold in drug design, found in various therapeutic agents including antipsychotics, antidepressants, and anticancer drugs. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. A review of patents containing piperazine compounds by Rathi et al. (2016) covers the therapeutic uses of these derivatives, demonstrating their flexibility and effectiveness in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Environmental Impact of Chlorophenols

The environmental impact of chlorophenols, including 3-chlorophenol, a component of the compound , has been studied extensively. These chemicals exhibit moderate toxicity to mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The review by Krijgsheld and Gen (1986) provides a comprehensive evaluation of the scientific data on chlorophenols' effects on the aquatic environment, including their persistence and bioaccumulation potential (Krijgsheld & Gen, 1986).

Safety and Hazards

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRNANYLVRULL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-52-4 |

Source

|

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

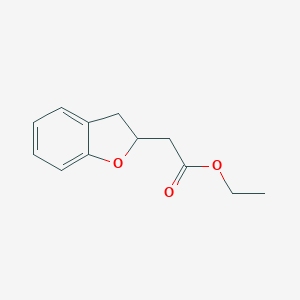

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)